molecular formula C9H13N3O B14874186 4-(Piperidin-1-yl)pyrimidin-5-ol

4-(Piperidin-1-yl)pyrimidin-5-ol

Cat. No.: B14874186
M. Wt: 179.22 g/mol
InChI Key: NWZXCSGSOMIGCZ-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)pyrimidin-5-ol is a heterocyclic compound featuring a pyrimidine core substituted with a hydroxyl group at position 5 and a piperidine moiety at position 2. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents due to the hydroxyl group and enhanced lipophilicity from the piperidine ring. Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the use of 4-(piperidin-1-yl)aniline intermediates and Pd/C-catalyzed reductions .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-piperidin-1-ylpyrimidin-5-ol

InChI

InChI=1S/C9H13N3O/c13-8-6-10-7-11-9(8)12-4-2-1-3-5-12/h6-7,13H,1-5H2

InChI Key

NWZXCSGSOMIGCZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=NC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-yl)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloropyrimidine with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability. The use of automated systems and real-time monitoring can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can react with the pyrimidine ring in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-(Piperidin-1-yl)pyrimidin-5-one.

    Reduction: Formation of 4-(Piperidin-1-yl)pyrimidine.

    Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-(Piperidin-1-yl)pyrimidin-5-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between 4-(Piperidin-1-yl)pyrimidin-5-ol and related pyrimidine derivatives:

Compound Structural Features Biological Activity/Application Key Properties
This compound Pyrimidine with hydroxyl (C5) and piperidine (C4) substituents. Investigated for antimicrobial and enzyme inhibition. Moderate solubility, potential for hydrogen bonding due to -OH group .
Pyrazolopyrimidines (e.g., 2a, 2b) Pyrazolo[1,5-a]pyrimidine core with diazenyl and sulfonamide groups. Anticancer and antimicrobial agents. Enhanced π-π stacking due to aromatic substituents; IR-confirmed hydroxyl groups .
Chromeno[4,3-d]pyrimidin-5-one Chromenopyrimidine fused with thiourea and piperidine-phenyl groups. Potential drug candidate with oral bioavailability. Computationally validated drug-like properties; synthesized via acid catalysis .
F-ATP Synthase Inhibitors Pyrimidine derivatives with trifluoromethoxy-phenyl-piperidine motifs. Anti-tuberculosis agents (e.g., with bedaquiline/Q203). High target specificity for mycobacterial F1 domain; used in combination therapies .
Fungicidal Piperidine-thiazole Derivatives Piperidine linked to thiazole and dihydroisoxazole rings. Agricultural fungicides. Broad-spectrum activity; optimized for crop protection .

Key Comparisons :

  • Bioactivity : Unlike the fungicidal thiazole-piperidine derivatives , this compound lacks reported agricultural applications but shares structural motifs with anti-tuberculosis pyrimidines (e.g., piperidine-phenyl linkages) .
  • Synthetic Routes: The compound’s synthesis (via Pd/C reduction ) contrasts with chromenopyrimidines, which employ acid-catalyzed multicomponent reactions .
  • Solubility and Reactivity : The hydroxyl group in this compound enhances polar interactions compared to sulfonamide-containing pyrazolopyrimidines, which exhibit stronger hydrogen-bonding networks .
  • Therapeutic Potential: While chromenopyrimidines show computational promise for oral bioavailability , this compound’s pharmacological profile remains underexplored relative to F-ATP synthase-targeting analogs .

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